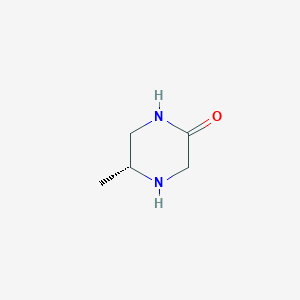

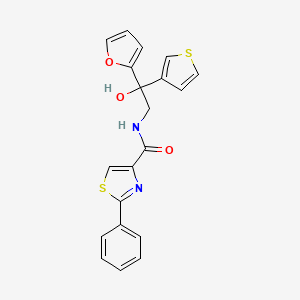

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butoxyethyl acetate is one of the components of Jiashi melon juice and was identified by gas chromatography-mass spectrometry-olfactometry (GC-MS-O) analysis . It stimulated the release of prostaglandin E (2), an arachidonic acid metabolite, in human epidermal keratinocytes .

Synthesis Analysis

The preparation method of 2-Butoxyethyl acetate can overcome the existing product of existing batch production technology to be needed . The method can achieve continuous production of ethylene glycol butyl ether acetate, and has the advantages of simple operation manner, greatly improved production efficiency of ethylene glycol butyl ether acetate, lowered production cost, reduced emission of solid contaminants and wastewater, and excellent large-scale industrial application value .Molecular Structure Analysis

2-Butoxyethanol is an organic compound with the chemical formula BuOC 2 H 4 OH (Bu = CH 3 CH 2 CH 2 CH 2 ). This colorless liquid has a sweet, ether-like odor, as it derives from the family of glycol ethers, and is a butyl ether of ethylene glycol .Chemical Reactions Analysis

The invention discloses a process for preparing ethylene glycol butyl ether acetate by continuous esterification reaction, which adopts ethylene glycol butyl ether and acetic acid as the raw materials .Physical And Chemical Properties Analysis

2-Butoxyethanol has a clear, colorless liquid appearance . It has a density of 0.90 g/cm3, liquid . Its melting point is −77 °C and boiling point is 171 °C .Applications De Recherche Scientifique

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives, including compounds similar to 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione, have been extensively studied for their anticancer properties. These compounds demonstrate cytotoxic effects on various cancer cell lines, and their activity can be significantly influenced by the substituents attached to the isoindole-1,3(2H)-dione core. For instance, certain isoindole-1,3(2H)-dione derivatives containing silyl ether and bromine groups have shown higher anticancer activity than traditional chemotherapeutic drugs like cisplatin against specific cancer cell lines such as Caco-2 and MCF-7. This suggests the potential of such compounds as alternative chemotherapeutic agents, subject to further research and development (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Electrochemical Applications

The redox behavior of isoindole-1,3(2H)-dione derivatives, including those structurally related to this compound, is of significant interest in the development of organic cathode materials for energy storage devices like lithium-ion batteries. Computational studies based on density functional theory have been employed to predict the redox potentials and acid dissociation constants of these compounds, providing valuable insights for their application in electrochemical systems. Such studies contribute to the screening and identification of promising organic molecules for use as cathode materials, offering an alternative to conventional inorganic compounds (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).

Chemical Synthesis and Structural Analysis

The structural characterization of isoindole-1,3(2H)-dione derivatives, including this compound, is crucial for understanding their chemical properties and potential applications. Advanced spectroscopic techniques such as 1D, COSY, and HSQC 2D NMR spectroscopy have been utilized to confirm the identity and structure of these compounds. Such detailed structural analysis aids in the elucidation of their chemical behavior and reactivity, which is essential for their application in medicinal chemistry and material science (Dioukhane, Aouine, Nakkabi, Boukhssas, Faraj, & Alami, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-butoxyethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMTYWQRBIETCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester](/img/structure/B2970506.png)

![N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2970507.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2970508.png)

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)